molecular formula C13H8BrN5O6 B14951898 5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B14951898
M. Wt: 410.14 g/mol
InChI Key: KWQFVLZGWQSQKV-FZSIALSZSA-N
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Description

5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3,5-dinitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H8BrN5O6

Molecular Weight

410.14 g/mol

IUPAC Name

5-bromo-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H8BrN5O6/c14-9-1-8(4-15-6-9)13(21)17-16-5-7-2-10(18(22)23)3-11(12(7)20)19(24)25/h1-6,20H,(H,17,21)/b16-5+

InChI Key

KWQFVLZGWQSQKV-FZSIALSZSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)C2=CC(=CN=C2)Br)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)C2=CC(=CN=C2)Br)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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